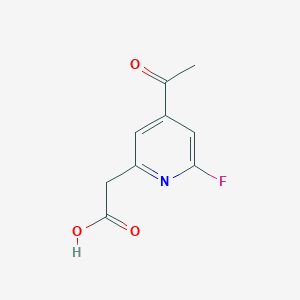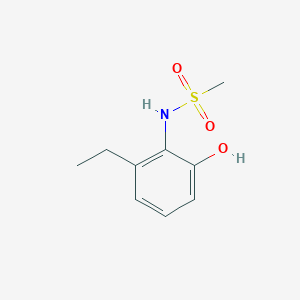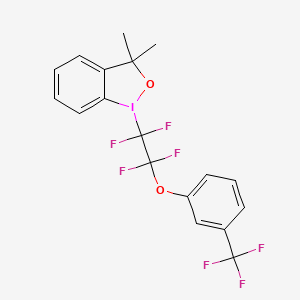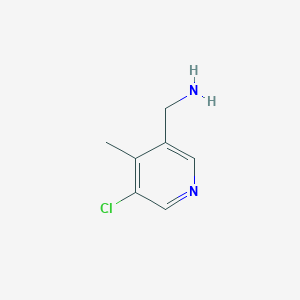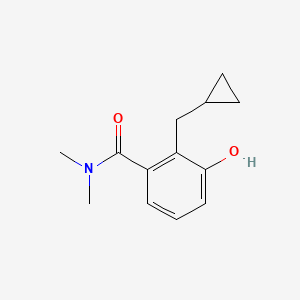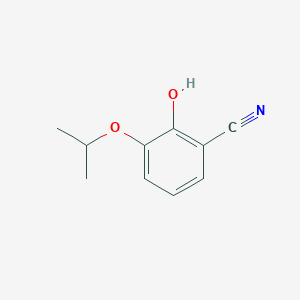
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various organic molecules. The presence of both acetylamino and sulfonyl chloride functional groups in this compound makes it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride typically involves the following steps:
A common synthetic route involves the reaction of 4-amino-6-methylpyridine with acetic anhydride to form 4-(acetylamino)-6-methylpyridine. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The acetylamino group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: This reaction can be performed using water or aqueous bases such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonic Acid: Formed from hydrolysis reactions.
Various Oxidized or Reduced Products: Depending on the specific conditions used.
Applications De Recherche Scientifique
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to modify or create new molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Acetylamino)benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a pyridine ring.
4-Acetamidopyridine: Lacks the sulfonyl chloride group.
6-Methylpyridine-2-sulfonyl chloride: Lacks the acetylamino group.
Uniqueness
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both acetylamino and sulfonyl chloride functional groups on a pyridine ring. This combination of functional groups provides a unique reactivity profile, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C8H9ClN2O3S |
|---|---|
Poids moléculaire |
248.69 g/mol |
Nom IUPAC |
4-acetamido-6-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClN2O3S/c1-5-3-7(11-6(2)12)4-8(10-5)15(9,13)14/h3-4H,1-2H3,(H,10,11,12) |
Clé InChI |
NJZCEOYDKLDYKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)S(=O)(=O)Cl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


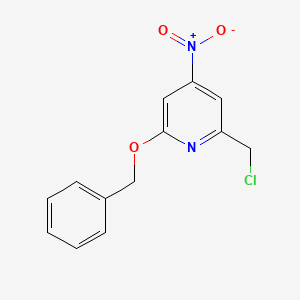
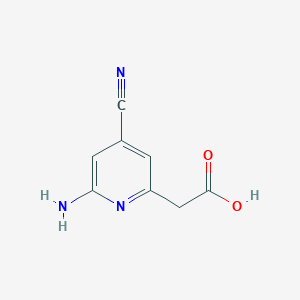

![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)

